chemical properties of 1H-Thieno[2,3-d]oxazine-2,4-dione
chemical properties of 1H-Thieno[2,3-d]oxazine-2,4-dione
An In-Depth Technical Guide to the Chemical Properties of 1H-Thieno[2,3-d]oxazine-2,4-dione
Abstract
This technical guide provides a comprehensive analysis of 1H-Thieno[2,3-d]oxazine-2,4-dione, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a thiophene analog of isatoic anhydride, this molecule serves as a powerful and versatile electrophilic building block for the construction of more complex, biologically active scaffolds. This document delineates its core physicochemical properties, details established synthetic pathways, and explores its characteristic reactivity, with a particular focus on nucleophilic ring-opening and subsequent cyclization reactions. The utility of this compound as a precursor to pharmacologically relevant thieno[2,3-d]pyrimidines is highlighted, providing researchers and drug development professionals with foundational knowledge and practical methodologies for its application.
Introduction to the 1H-Thieno[2,3-d]oxazine-2,4-dione Scaffold
1H-Thieno[2,3-d]oxazine-2,4-dione is a fused heterocyclic system comprising a thiophene ring and a 1,3-oxazine-2,4-dione ring. Its structure is analogous to the well-known isatoic anhydride, where the benzene ring is replaced by thiophene. This substitution imparts unique electronic properties and steric profiles while retaining the crucial reactivity of the anhydride-like moiety. The inherent ring strain and two distinct electrophilic carbonyl centers make it a highly reactive intermediate.
The principal value of this scaffold lies in its function as a precursor to a diverse range of nitrogen-containing heterocycles. Specifically, it is a key starting material for the synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones, a class of compounds investigated for various biological activities, including anticancer properties.[1][2] The broader family of oxazine derivatives has demonstrated a wide spectrum of pharmacological relevance, from antiviral to anti-inflammatory applications, underscoring the importance of understanding this core structure.[3][4]
Core Physicochemical Properties
The fundamental properties of 1H-Thieno[2,3-d]oxazine-2,4-dione are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 103979-54-0 | [5] |
| Molecular Formula | C₆H₃NO₃S | [5] |
| Molecular Weight | 169.16 g/mol | [5] |
| Appearance | Solid | [6] |
| SMILES | O=C(NC1=C2C=CS1)OC2=O | [5] |
| Topological Polar Surface Area (TPSA) | 63.07 Ų | [5] |
| logP (calculated) | 0.5428 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
Due to its polar nature, the compound is expected to have limited solubility in nonpolar solvents but should be soluble in polar organic solvents such as DMSO, DMF, and THF. It should be stored in a cool, dry environment to prevent hydrolysis of the anhydride-like ring.
Synthesis and Spectroscopic Characterization
Synthetic Pathways
The synthesis of 1H-Thieno[2,3-d]oxazine-2,4-dione typically follows a pathway analogous to the preparation of isatoic anhydrides from anthranilic acids.[7][8] The process begins with a 2-aminothiophene-3-carboxylic acid derivative, which undergoes cyclization upon reaction with a phosgene equivalent.
Experimental Protocol: General Synthesis
This protocol is a representative procedure based on established methods for analogous compounds.[8]
-
Preparation: To a stirred solution of 2-aminothiophene-3-carboxylic acid (1 equivalent) in an inert solvent like dry toluene or THF, add a base such as pyridine (1.1 equivalents).
-
Reagent Addition: Slowly add a solution of a phosgene equivalent, such as triphosgene (0.4 equivalents), in the same solvent at 0 °C. Causality Note: The base is crucial to neutralize the HCl generated during the reaction, driving the cyclization forward. Slow addition of the phosgene equivalent at low temperature controls the exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Filter the resulting precipitate and wash it with a cold, non-polar solvent (e.g., hexane) to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1H-Thieno[2,3-d]oxazine-2,4-dione.
Spectroscopic Profile
Standard spectroscopic techniques are used to confirm the structure of the final product. While specific data should be acquired for each synthesized batch, the expected signatures are as follows:
-
¹H NMR: Signals corresponding to the two protons on the thiophene ring (typically in the aromatic region, ~7-8 ppm) and a broad singlet for the N-H proton (which may be solvent-dependent, ~10-12 ppm).
-
¹³C NMR: Resonances for the four carbons of the thiophene ring and two distinct signals for the carbonyl carbons (C2 and C4) in the range of ~150-165 ppm.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch (~3200-3300 cm⁻¹) and two strong carbonyl (C=O) stretching bands from the cyclic anhydride structure (~1720-1780 cm⁻¹).
Chemical Reactivity and Mechanistic Insights
The reactivity of 1H-Thieno[2,3-d]oxazine-2,4-dione is dominated by the electrophilicity of its two carbonyl carbons, making it an excellent substrate for nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic intermediate.
Key Reaction: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones
A highly efficient and valuable transformation is the one-pot, three-component reaction with an amine and an aldehyde to produce 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones.[1] This reaction proceeds through a cascade of nucleophilic attack, ring-opening, condensation, and final intramolecular cyclization.
Experimental Protocol: One-Pot Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones [1]
-
Initial Reaction: In a suitable solvent such as ethanol, mix 1H-Thieno[2,3-d]oxazine-2,4-dione (1 equivalent), an aromatic aldehyde (1 equivalent), and a primary amine (1.1 equivalents).
-
Heating: Heat the mixture at reflux for 8-12 hours. Causality Note: The initial heating facilitates the ring-opening by the amine and the subsequent condensation with the aldehyde to form the key intermediate.
-
Cyclization: After the initial heating period, add a base such as potassium hydroxide (KOH) and continue to reflux. The reaction progress should be monitored by TLC. Causality Note: The base promotes the final intramolecular cyclization by deprotonating the amide nitrogen, increasing its nucleophilicity to attack the imine carbon.
-
Isolation: Upon completion, cool the reaction mixture, neutralize with acid (e.g., dilute HCl), and collect the resulting precipitate by filtration.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one.
This reactivity profile is analogous to its isomer, 1H-Thieno[3,2-d]oxazine-2,4-dione, which reacts with α-amino acids to form bicyclic thieno[3,2-e][7][9]diazepine-2,5-diones, further highlighting the versatility of the thiaisatoic anhydride scaffold in generating diverse heterocyclic systems.[9][10]
Applications in Medicinal Chemistry and Drug Development
The primary application of 1H-Thieno[2,3-d]oxazine-2,4-dione is as a strategic intermediate in the synthesis of compounds with potential therapeutic value. The thieno[2,3-d]pyrimidine core, readily accessible from this starting material, is a "privileged scaffold" in medicinal chemistry.
-
Anticancer Agents: Derivatives of thieno[2,3-d]pyrimidine have been shown to inhibit d-dopachrome tautomerase activity and suppress the proliferation of non-small cell lung cancer cells.[11] Other derivatives have been evaluated for their bioactivity against breast cancer cell lines.[2]
-
Enzyme Inhibition: The structural motif is present in various kinase inhibitors and other enzyme-targeted therapeutics. The ability to easily introduce diverse substituents at the 2 and 3 positions allows for the generation of large libraries for structure-activity relationship (SAR) studies.
The use of this building block provides a reliable and efficient route to these valuable molecular frameworks, making it a critical tool for researchers in the field of drug discovery.
Conclusion and Future Outlook
1H-Thieno[2,3-d]oxazine-2,4-dione is a high-value synthetic intermediate with well-defined chemical properties. Its reactivity, centered on the electrophilic nature of the oxazinedione ring, allows for predictable and efficient transformations into complex heterocyclic systems. The demonstrated success in synthesizing biologically active thieno[2,3-d]pyrimidines validates its importance in medicinal chemistry.
Future research will likely focus on expanding the scope of its reactivity with different types of nucleophiles to access novel heterocyclic scaffolds. Furthermore, its application in the synthesis of materials for organic electronics or as a building block in agrochemicals represents an underexplored but promising avenue for future investigation.
References
-
Scheme 15. Synthesis of 1H-thieno[2,3-d][5][7]oxazine-2,4-dione (50). - ResearchGate. Available at: [Link]
-
Reactivity Study of 1H-Thieno[3,2-d][5][7]oxazine-2,4-dione toward the Synthesis of Bicyclic 3,4-Dihydro-1H-thieno[3,2-e][7][9]diazepine-2,5-dione Analogues | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
(PDF) A Convenient One-pot Synthesis of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones from 2H-Thieno[2,3-d][5][7]oxazine-2,4(1H)-diones, Aromatic Aldehydes and Amines - ResearchGate. Available at: [Link]
-
Reactivity study of 1H-thieno[3,2-d][5][7]oxazine-2,4-dione toward the synthesis of bicyclic 3,4-dihydro-1H-thieno[3,2-e][7][9]diazepine-2,5-dione analogues - PubMed. Available at: [Link]
-
Investigation for the easy and efficient synthesis of 1H-benzo[d][5][7]oxazine-2,4-diones - NIH. Available at: [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Available at: [Link]
-
Synthesis and Biological Activities of[5][7]-Oxazine Derivatives - Der Pharma Chemica. Available at: [Link]
-
Thieno[2,3- d]pyrimidine-2,4(1 H,3 H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation - the University of Groningen research portal. Available at: [Link]
-
BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW - International Journal of Pharma Sciences and Research. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. ijpsr.info [ijpsr.info]
- 5. chemscene.com [chemscene.com]
- 6. 1H-Thieno[3,2-d][1,3]oxazine-2,4-dione | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reactivity study of 1H-thieno[3,2-d][1,3]oxazine-2,4-dione toward the synthesis of bicyclic 3,4-dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
